2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride
Overview
Description
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring structure. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is the serotonin system . This compound has been reported to have serotonin reuptake blocking and serotonin mimetic activities . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its dysregulation is associated with various psychiatric disorders, including depression .
Mode of Action
This compound interacts with its targets by blocking the reuptake of serotonin and mimicking the action of serotonin . By blocking the reuptake, it increases the availability of serotonin in the synaptic cleft, enhancing serotonin signaling. The serotonin mimetic activity suggests that this compound may also directly activate serotonin receptors .
Biochemical Pathways
Given its serotonin reuptake blocking and serotonin mimetic activities, it likely affects theserotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, appetite, and cognition .
Result of Action
The molecular and cellular effects of this compound are likely related to its impact on the serotonin system. By enhancing serotonin signaling, it may help to alleviate symptoms of depression and other psychiatric disorders . .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride interacts with various enzymes and proteins. It is a part of the quinoxaline family, which is known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial
Cellular Effects
Quinoxaline derivatives have been reported to have substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties .
Molecular Mechanism
It is known that quinoxaline derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity
Temporal Effects in Laboratory Settings
It is known that quinoxaline derivatives can exhibit different effects over time, including changes in stability and degradation .
Dosage Effects in Animal Models
It is known that quinoxaline derivatives can exhibit different effects at different dosages .
Metabolic Pathways
It is known that quinoxaline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoxaline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinoxaline derivatives can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Piperazine Attachment: The piperazine ring is introduced at the 3-position through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Products may include quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amino or amine groups.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride has been explored in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: Its applications extend to the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-3-(piperidin-1-yl)quinoxaline
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
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Properties
IUPAC Name |
2-chloro-3-piperazin-1-ylquinoxaline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4.ClH/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11;/h1-4,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBHNWWNMXEOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506881 | |
Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-36-7 | |
Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-(piperazin-1-yl)quinoxaline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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